![molecular formula C16H22N2O4 B592279 Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1446332-69-9](/img/structure/B592279.png)
Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a formyl-hydroxyphenyl moiety. It is a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves the use of 5-Bromosalicylaldehyde and N-Boc-piperazine as precursors . The synthetic route involves a reaction yield of approximately 57% .Molecular Structure Analysis
The molecular formula of this compound is C16H22N2O4 . The InChI code is 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-5-4-12(11-19)14(20)10-13/h4-5,10-11,20H,6-9H2,1-3H3 .Chemical Reactions Analysis
The compound is a derivative of piperazine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.357 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 463.4±45.0 °C at 760 mmHg . The flash point is 234.1±28.7 °C . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active natural products. For instance, it has been utilized in the creation of Indiacen A and Indiacen B, which are known for their potential anticancer properties .
Pharmaceutical Research
Due to its structural complexity, this compound is of interest in pharmaceutical research. It can be used to develop small molecule drugs, particularly those targeting cancer cells .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-5-4-12(11-19)14(20)10-13/h4-5,10-11,20H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVQJLBRKFTDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate |
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